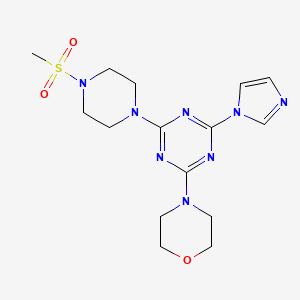

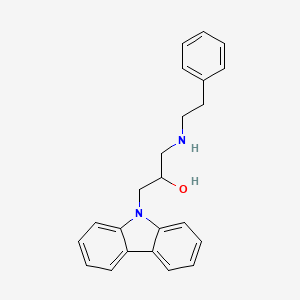

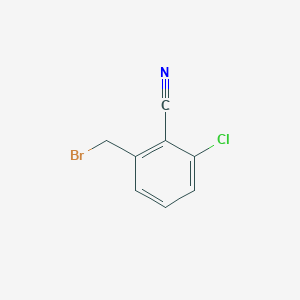

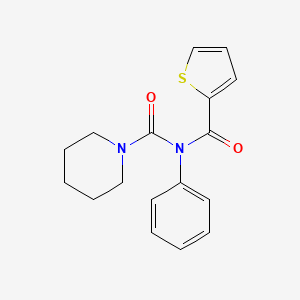

![molecular formula C17H16FNO3S B2564933 ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 307536-69-2](/img/structure/B2564933.png)

ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

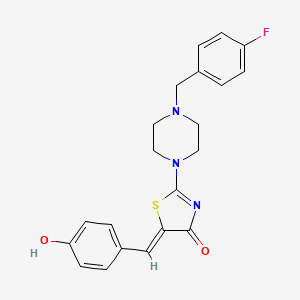

The molecular structure of thiophene derivatives can vary widely. Thiophene itself contains a five-membered ring made up of one sulfur atom . The specific molecular structure of “ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be diverse, depending on the specific compound and conditions. For instance, the addition of In 3+ to a certain thiophene derivative resulted in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm . The specific chemical reactions of “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives have shown significant antibacterial and antifungal activities. Studies have found these compounds effective against various pathogenic strains, including Listeria monocytogenes, Staphylococcus aureus, Proteus OX2 Wrah, Escherichia coli, Salmonella typhi H, Pseudomonas putida sp., Brucella abortus, and Candida albicans. Some compounds exhibited activity comparable to well-known antibiotics like ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazol, amoxycillin, and chloroamphenicol (Altundas et al., 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as the azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate," was studied using single crystal X-ray diffraction. Such studies are crucial for understanding the molecular geometry and intermolecular interactions, which can influence the compound's chemical and biological properties (Menati et al., 2020).

Anti-Inflammatory Activity

Some derivatives of this compound have been screened for their anti-inflammatory activity. Certain compounds demonstrated significant activity, which could be promising for the development of new anti-inflammatory agents (El-kerdawy et al., 1996).

Anticancer Activity

Research into the anticancer potential of these compounds has shown promising results. Compounds synthesized using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block exhibited potent activity against the colon HCT-116 human cancer cell line. Such findings indicate the potential use of these compounds in developing new anticancer therapeutics (Abdel-Motaal et al., 2020).

Application in Dyes

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have been used in the synthesis of azo dyes. These dyes have shown good coloration and fastness properties on polyester, indicating their potential application in the textile industry (Sabnis & Rangnekar, 1989).

Antimicrobial and Antioxidant Studies

Compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds displayed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, which could be valuable in pharmaceutical applications (Raghavendra et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJJTDAMKHRHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)

![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)

![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)

![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)